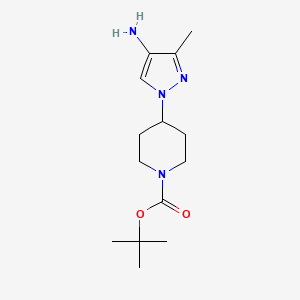

tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H24N4O2 and a molecular weight of 280.37 g/mol . This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Méthodes De Préparation

The synthesis of tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-iodo-1H-pyrazole under specific conditions to form the desired product . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF) .

Analyse Des Réactions Chimiques

Boc Deprotection Reactions

The tert-butyl carbamate group is a common protective group for amines. Acidic hydrolysis under trifluoroacetic acid (TFA) or hydrochloric acid (HCl) cleaves the Boc group, yielding the free piperidine amine.

| Reaction | Conditions | Product |

|---|---|---|

| Acid-catalyzed hydrolysis | 20% TFA in DCM, 2–4 hours | 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine (free amine, unstable in air) |

Key Findings :

-

Complete deprotection occurs within 2 hours at room temperature with TFA.

-

The resulting amine is hygroscopic and requires immediate stabilization (e.g., salt formation or further functionalization) .

Functionalization of the Pyrazole Amino Group

The primary amino group (–NH₂) on the pyrazole ring enables nucleophilic reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms amides:

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine, RT, 12 hours | N-acetyl-4-amino-3-methylpyrazole derivative |

Mechanistic Insight :

-

The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon.

-

Steric hindrance from the 3-methyl group may slow reaction kinetics .

Schiff Base Formation

Condensation with aldehydes/ketones generates imines:

| Reagent | Conditions | Product |

|---|---|---|

| Benzaldehyde | Ethanol, reflux, 6h | N-benzylidene-4-amino-3-methylpyrazole derivative |

Limitations :

-

Electron-withdrawing groups on aldehydes reduce yields due to decreased electrophilicity.

Piperidine Ring Modifications

After Boc deprotection, the piperidine nitrogen can undergo alkylation or acylation:

| Reaction | Reagent | Product |

|---|---|---|

| Reductive alkylation | Formaldehyde/NaBH₃CN | N-methylpiperidine derivative |

| Acylation | Acetyl chloride | N-acetylpiperidine derivative |

Critical Notes :

-

The Boc group must be removed first to expose the reactive amine.

-

Steric effects from the pyrazole substituent may influence regioselectivity .

Electrophilic Aromatic Substitution on Pyrazole

The electron-rich pyrazole ring (due to –NH₂) undergoes electrophilic substitution, though steric hindrance from the 3-methyl group limits reactivity:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-nitro-4-amino-3-methylpyrazole |

Challenges :

Cross-Coupling Reactions

The pyrazole ring may participate in palladium-catalyzed cross-couplings if a suitable leaving group (e.g., bromide) is introduced:

| Reaction | Catalyst | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (hypothetical) |

Hypothetical Pathway :

-

Bromination at C5 of pyrazole using NBS.

-

Cross-coupling with aryl boronic acids.

Stability and Side Reactions

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate exhibit potential anticancer properties. A study highlighted its effectiveness in inhibiting tumor cell proliferation, demonstrating a correlation between in vitro activity and potential clinical efficacy against various cancers .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It was found to possess significant efficacy against certain protozoan pathogens, suggesting its potential as a therapeutic agent in treating infections caused by these organisms .

Case Studies

Case Study 1: In Vitro Antitumor Activity

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant inhibition of cancer cell lines. The results indicated IC50 values in the low micromolar range, showcasing its potency as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various protozoan strains. Results showed that it effectively reduced the viability of these pathogens at concentrations that were non-toxic to human cells, indicating a favorable therapeutic index .

Mécanisme D'action

The mechanism of action of tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pyrazole ring in the compound is known to interact with various biological targets, potentially inhibiting or modulating their activity .

Comparaison Avec Des Composés Similaires

Similar compounds include:

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis.

The uniqueness of tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate lies in its specific structure, which combines a pyrazole ring with a piperidine moiety, making it a versatile intermediate for various synthetic applications .

Activité Biologique

tert-butyl 4-(4-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate, with the CAS number 1795275-33-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₂₄N₄O₂

- Molecular Weight : 280.37 g/mol

- Structure : The structure incorporates a piperidine ring, an amino group, and a pyrazole moiety which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. In particular, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, a study demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases . This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Activity

Studies have also explored the antimicrobial efficacy of similar compounds. Pyrazole derivatives have been reported to exhibit activity against a range of bacterial strains, indicating their potential as antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or function.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of a series of pyrazole derivatives on human breast cancer cells (MCF-7). The results showed that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The IC50 value was determined to be around 15 µM, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The study concluded that the anti-inflammatory effect was mediated through inhibition of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 4-(4-amino-3-methylpyrazol-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2/c1-10-12(15)9-18(16-10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCGLRNYGMVDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)C2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.